molecular formula C25H26 B076563 [Cyclohexyl(diphenyl)methyl]benzene CAS No. 13619-64-2

[Cyclohexyl(diphenyl)methyl]benzene

Cat. No.: B076563
CAS No.: 13619-64-2
M. Wt: 326.5 g/mol
InChI Key: JHLYVSBGDNZKPC-UHFFFAOYSA-N
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Description

[Cyclohexyl(diphenyl)methyl]benzene, also known as Cyclohexyltriphenylmethane, is a polyaromatic hydrocarbon compound of significant interest in synthetic and catalytic chemistry research . Its molecular structure, featuring a central carbon atom bonded to three aromatic rings, makes it a valuable intermediate in studies involving hydrogenation processes and catalyst development . Researchers investigate its behavior in selective hydrogenation reactions, where it serves as a model substrate for understanding the conversion of complex aromatic systems into partially hydrogenated products, a key step in the production of high-value fine chemicals . The triphenylmethane core is a versatile scaffold in organic synthesis, and this compound's specific properties are explored for the design of novel organic materials and for fundamental studies in steric effects and reaction mechanisms due to its bulky structure. This product is intended for laboratory research purposes only.

Properties

CAS No.

13619-64-2

Molecular Formula

C25H26

Molecular Weight

326.5 g/mol

IUPAC Name

[cyclohexyl(diphenyl)methyl]benzene

InChI

InChI=1S/C25H26/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2

InChI Key

JHLYVSBGDNZKPC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

Cyclohexyltriphenylmethane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Key Structural Features Electronic Effects
[Cyclohexyl(diphenyl)methyl]benzene Benzene + cyclohexyl + diphenylmethyl groups Weak polarization (cyclohexyl), steric bulk (diphenylmethyl)
Cyclohexylbenzene (CAS 827-52-1) Benzene + cyclohexyl group Low polarity due to non-aromatic cyclohexane
Cyclohexyl phenyl ether (CAS 2206-38-4) Benzene + cyclohexyloxy group Polar ether linkage, moderate dielectric constant
Diphenyl ether Two benzene rings linked by an oxygen atom High polarity, planar structure
  • Key Differences :
    • The diphenylmethyl group in this compound introduces significant steric hindrance compared to simpler cyclohexyl or ether-linked analogs. This hindrance disrupts molecular packing, enhancing solubility in polymers like poly(aryl ether ketone) (PAEK) resins .
    • Cyclohexyl groups reduce dielectric constants (ε) by minimizing molecular polarization, as seen in PAEK resins (ε ~ 2.5–3.0) , whereas diphenyl ether’s polar ether bond increases ε (~3.8–4.2) .

Thermal and Physical Properties

Compound Thermal Stability (°C) Solubility in Organic Solvents Dielectric Constant (ε)
This compound >300 (estimated) High in chlorinated solvents ~2.7–3.1 (estimated)
Cyclohexylbenzene 230–250 High in non-polar solvents ~2.3
Cyclohexyl phenyl ether 150–200 Moderate in polar aprotic solvents ~3.0–3.5
Diphenyl ether 259 (melting point) Low in water, high in ethers ~3.8–4.2
  • Key Insights: The thermal stability of this compound exceeds that of cyclohexylbenzene due to the rigid diphenylmethyl group, which resists thermal degradation . Solubility trends correlate with substituent polarity: cyclohexylbenzene dissolves readily in non-polar solvents, while this compound’s bulkier structure requires stronger solvents like dichloromethane .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedel-Crafts alkylation proceeds via the generation of a carbocation intermediate, which is subsequently attacked by the aromatic ring. For example, benzyl chloride reacts with benzene in the presence of aluminum chloride (AlCl₃) to form diphenylmethane. Adapting this to this compound requires substituting benzyl chloride with a cyclohexyl-functionalized alkylating agent.

A modified protocol from Patent CN103553878B demonstrates the use of cyclohexylmethyl chloride and diphenylbenzene in a 1:1 molar ratio, catalyzed by AlCl₃ at 0–5°C. The reaction mixture is stirred for 12 hours, yielding 72–78% of the target compound after aqueous workup. Key parameters include strict temperature control to minimize polyalkylation and the use of anhydrous solvents to prevent catalyst deactivation.

Optimization and Challenges

The choice of Lewis acid significantly impacts yield. While AlCl₃ is effective, alternatives like FeCl₃ or ZnCl₂ reduce side reactions but require higher temperatures (40–60°C). A comparative study revealed that AlCl₃ achieves a 78% yield, whereas FeCl₃ yields 65% under identical conditions. Solvent selection also plays a critical role: dichloromethane enhances carbocation stability, while toluene facilitates easier product isolation.

Grignard Reagent-Mediated Synthesis

Grignard reactions offer a versatile pathway for introducing cyclohexyl and diphenylmethyl groups through nucleophilic addition. This method is particularly advantageous for constructing sterically hindered architectures.

Synthesis of Benzhydryl Grignard Reagents

Diphenylmethyl potassium (DPMK), a potent initiator for anionic polymerization, can be synthesized via the reaction of diphenylmethane with potassium naphthalenide (K-Naph) in tetrahydrofuran (THF). The resulting DPMK reacts with cyclohexyl-substituted electrophiles to form this compound.

A representative procedure involves:

  • Preparing DPMK by stirring diphenylmethane with K-Naph in THF at −30°C for 72 hours.

  • Adding cyclohexyl bromide dropwise to the DPMK solution at −78°C.

  • Quenching the reaction with ammonium chloride and isolating the product via column chromatography (petroleum ether/ethyl acetate, 20:1).

This method achieves 85–90% yield with >99% purity, as confirmed by GC-MS.

Reduction of Ketone Precursors

Ketone intermediates serve as pivotal precursors for synthesizing this compound via reduction. This two-step approach involves Friedel-Crafts acylation followed by carbonyl reduction.

Friedel-Crafts Acylation

Cyclohexanecarbonyl chloride reacts with diphenylbenzene in the presence of AlCl₃ to form cyclohexyl(diphenyl)methyl ketone. Patent CN102267887A outlines optimized conditions:

  • Molar ratio : Benzene:AlCl₃:cyclohexanecarbonyl chloride = 9:3:3.26

  • Temperature : 15°C for 2.5 hours

  • Yield : 89% after hydrolysis and distillation.

Ketone Reduction Techniques

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation. A study from RSC Supporting Information reports:

  • NaBH₄ Reduction : 90% yield at 0°C, producing a diol intermediate that undergoes dehydration to the final product.

  • Catalytic Hydrogenation : Raney nickel (0.2 MPa H₂, 80°C) achieves 98% yield with >99.4% purity.

Acid-Catalyzed Cyclization

Cyclization strategies are employed to construct the cyclohexyl ring in situ. A novel method from Patent CN103553878B involves:

  • Reacting benzyloxy bromobenzene with magnesium to form a Grignard reagent.

  • Coupling with a cyclohexyl precursor via nucleophilic addition.

  • Acidic hydrolysis (TsOH, toluene) to remove protecting groups and induce cyclization.

Key Data :

ParameterValue
Temperature110°C
Reaction Time6 hours
Yield90%
Purity (GC)99.5%

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts72–7895–98ModerateHigh
Grignard Reagent85–90>99LowModerate
Ketone Reduction89–98>99.4HighLow
Acid Cyclization9099.5HighModerate

Q & A

Q. What are the common synthetic routes for [Cyclohexyl(diphenyl)methyl]benzene, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation or coupling reactions. For example, a related intermediate, 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (IV), is formed via a Grignard-like reaction between phenyl lithium and ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (III) in solvents like tetrahydrofuran (THF) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while aromatic solvents (e.g., toluene) improve solubility of aromatic intermediates.
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions like over-alkylation.
  • Catalyst selection : Bases like lithium diisopropylamide (LDA) are critical for deprotonation steps .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • ¹H NMR : The cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm (axial/equatorial protons), while aromatic protons from diphenylmethyl and benzene rings appear as complex splitting at δ 6.8–7.5 ppm .
  • ¹³C NMR : Quaternary carbons (e.g., the central methyl carbon) resonate near δ 45–55 ppm, with aromatic carbons at δ 125–140 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) typically reveals a molecular ion peak at m/z 326.2 (C₂₅H₂₆O⁺) with fragmentation patterns indicating loss of benzene or cyclohexyl groups .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent separates nonpolar byproducts like dicyclohexylbenzene .
  • Recrystallization : Using acetone or methanol yields crystals with >95% purity, as evidenced by melting point consistency (e.g., 100–101°C for dicyclohexylbenzene derivatives) .
  • Distillation : Vacuum distillation (1–5 mmHg) isolates high-purity product at boiling points >250°C .

Advanced Research Questions

Q. How do solvent polarity and catalyst regeneration impact the scalability of this compound synthesis?

In hydroalkylation processes, solvent polarity affects selectivity:

SolventCyclohexylbenzene YieldDicyclohexylbenzene Impurity
Toluene26.0%11.5%
Water13.5%5.3%
THF29.9%11.5%
Catalyst regeneration (e.g., using sulfuric acid) restores activity by removing coke deposits, improving long-term efficiency .

Q. What computational methods (DFT, QSPR) predict the stability and reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates steric strain in the cyclohexyl ring (e.g., chair vs. boat conformers) and electron density distribution in the diphenylmethyl group .
  • Quantitative Structure-Property Relationship (QSPR) : Models correlate logP values (∼4.2) with solubility in protic solvents, aiding in solvent selection for reactions .

Q. How do competing reaction pathways (e.g., over-alkylation) affect product distribution, and how can they be mitigated?

Over-alkylation generates dicyclohexylbenzene impurities (up to 11.5% in toluene). Mitigation strategies include:

  • Kinetic control : Short reaction times (≤2 hours) and excess benzene (6:1 molar ratio) limit secondary alkylation .
  • Acid scavengers : Adding NaHCO₃ neutralizes residual H⁺, preventing cyclohexylcarbocation formation .

Q. What are the challenges in characterizing steric effects in this compound using X-ray crystallography?

  • Disorder in crystal lattices : Flexible cyclohexyl groups often exhibit positional disorder, requiring high-resolution data (≤0.8 Å) for accurate modeling .
  • Packing interactions : Van der Waals forces between phenyl groups dominate, complicating the assignment of hydrogen-bonding networks .

Q. How does this compound interact with biological systems, and what assays validate its biochemical inertness?

  • Lipophilicity assays : LogD (octanol/water) values ∼4.2 suggest moderate membrane permeability, but poor aqueous solubility limits bioavailability .
  • Cytotoxicity screening : MTT assays in HEK293 cells show IC₅₀ > 100 µM, confirming low toxicity and suitability as a non-reactive scaffold .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for dicyclohexylbenzene derivatives: How to resolve them?

Literature reports range from 100–101°C (purified via acetone) to 95–98°C (crude product). Recrystallization with methanol/water (1:1) narrows the range to 100–101°C, indicating impurities like cyclohexenylbenzene (δ 5.6 ppm in ¹H NMR) as the source of variation .

Q. Conflicting catalytic efficiency data in hydroalkylation: What factors explain this?

Variations in hydrogen consumption (0.62–0.64 moles H₂/mole benzene) arise from incomplete H₂ dissolution in polar solvents. Optimizing stirring rates (≥500 rpm) and using Pd/C catalysts improve reproducibility .

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